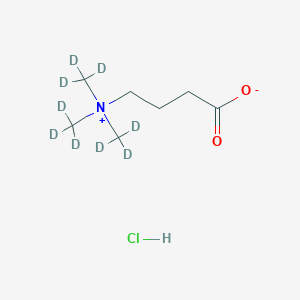

gamma-Butyrobetaine-d9 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gamma-Butyrobetaine-d9 Hydrochloride is a biochemical used in proteomics research . It is a stable isotope labelled compound . The CAS Number is 85806-17-3 .

Synthesis Analysis

Gamma-Butyrobetaine hydrochloride (GBB) is synthesized from lysine and methionine through an enzymatic pathway that starts with the conversion of lysine to homocysteine . GBB is then converted to gamma-butyrobetaine by methylating the hydroxyl group on its terminal carbon .Molecular Structure Analysis

The molecular formula of Gamma-Butyrobetaine-d9 Hydrochloride is C7 2H9 H7 N O2 . Cl . The molecular weight is 190.72 .Wissenschaftliche Forschungsanwendungen

Gastric Cancer Research

Gamma-Butyrobetaine (GBB) has been associated with gastric cancer (GC). A study found that higher blood levels of L-carnitine, GBB, and trimethylamine N-oxide (TMAO) were associated with GC in males . This suggests that GBB could be used as a potential biomarker for GC, particularly in males .

Metabolite Research

GBB is a metabolite of L-carnitine and is involved in its synthesis and metabolism . Therefore, it can be used in research to understand the metabolic pathways of L-carnitine and its role in various physiological processes.

Microbial Acyl-CoA Synthetases Research

The primary structure of the enzyme gamma-butyrobetainyl CoA synthetase shares 70–95% identity with those of ATP-dependent microbial acyl-CoA synthetases of the Rhizobiaceae family . This enzyme is key in the metabolism of GBB, and thus, GBB can be used in research to understand the function and structure of this enzyme .

Proteomics Research

Gamma-Butyrobetaine-d9 Hydrochloride is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and GBB can be used to study protein structure and function.

Dietary Supplement Research

GBB is used as a dietary supplement because it is metabolized to L-carnitine . L-carnitine plays an important role in fatty acid metabolism, transporting activated fatty acids from the cytosol into the mitochondrial matrix for beta-oxidation . Therefore, GBB can be used in research to understand the effects of dietary supplements on human health.

Cardiovascular Disease Research

GBB is a precursor to TMAO, a compound that has been linked to atherosclerosis and heart disease . Therefore, GBB can be used in cardiovascular disease research to understand the role of TMAO and its precursors in the development of these diseases.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of gamma-Butyrobetaine-d9 Hydrochloride is the enzyme Gamma-butyrobetaine dioxygenase . This enzyme, also known as BBOX, GBBH, or γ-butyrobetaine hydroxylase, is encoded by the BBOX1 gene in humans . It plays a crucial role in the biosynthesis of L-carnitine .

Mode of Action

Gamma-butyrobetaine-d9 Hydrochloride interacts with its target, Gamma-butyrobetaine dioxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the formation of L-carnitine from gamma-butyrobetaine, which is the last step in the L-carnitine biosynthesis pathway .

Biochemical Pathways

Gamma-Butyrobetaine-d9 Hydrochloride is involved in the L-carnitine biosynthesis pathway . This pathway involves the conversion of L-carnitine into gamma-butyrobetaine by the widely distributed cai operon in Enterobacteriaceae . This is followed by the degradation of gamma-butyrobetaine into trimethylamine by the relatively rare gamma-butyrobetaine utilization (gbu) gene cluster .

Pharmacokinetics

As a biochemical for proteomics research , it’s likely that its absorption, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual.

Result of Action

The action of Gamma-Butyrobetaine-d9 Hydrochloride results in the production of L-carnitine . L-carnitine is essential for the transport of activated fatty acids across the mitochondrial membrane during mitochondrial beta oxidation . This process is crucial for energy production in cells.

Action Environment

The action of Gamma-Butyrobetaine-d9 Hydrochloride can be influenced by various environmental factors. For instance, the anaerobic environment in the gut can affect the metabolism of gamma-butyrobetaine into trimethylamine . Additionally, the presence of other microbes and their metabolic activities can also influence the action of Gamma-Butyrobetaine-d9 Hydrochloride .

Eigenschaften

IUPAC Name |

4-[tris(trideuteriomethyl)azaniumyl]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKTORAJTTYIW-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Butyrobetaine-d9 Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)

![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)